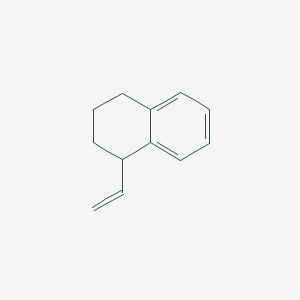

1-Vinyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

Molecular Formula |

C12H14 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-ethenyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2 |

InChI Key |

FSRLCYXRDZIJJT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.

Chemical Reactions Analysis

1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.

Scientific Research Applications

1-Vinyl-1,2,3,4-tetrahydronaphthalene has numerous applications in scientific research. It is used as an intermediate for organic synthesis and as a solvent in various chemical reactions . In the laboratory, it is employed for the synthesis of dry hydrogen bromide gas . Additionally, it is used in the production of estrone derivatives, which have applications in medicinal chemistry . Its role as a hydrogen-donor solvent makes it valuable in coal liquefaction processes, where it helps in the partial hydrogenation of coal to make it more soluble .

Mechanism of Action

The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Electronic and Steric Modulation

- Vinyl vs. Allyl Groups : The vinyl group’s sp² hybridization introduces conjugation with the tetrahydronaphthalene ring, lowering energy barriers for electrophilic aromatic substitution. In contrast, allyl substituents exhibit greater flexibility, enabling diverse reaction pathways (e.g., allylic C–H activation) .

- Electron-Withdrawing vs. Electron-Donating Groups : The ketone group in 1-oxo derivatives polarizes the ring, directing bromination to the alicyclic C4 position (Mulliken charge: −0.32 e), whereas methyl groups in pentamethyl derivatives increase electron density at aromatic positions, favoring electrophilic attack .

Data Tables

Table 2: Physical and Spectral Properties

Research Findings and Challenges

- Regioselectivity in Bromination : Quantum chemical studies (PM3/RHF) confirm that 1-oxo derivatives undergo bromination at the alicyclic C4 position due to charge localization (−0.32 e vs. −0.18 e at aromatic C5) .

- Solvolysis Dynamics : 1-Chloro derivatives exhibit rate constants 10× higher than β-hydroxy analogs, attributed to carbocation stability and reduced deprotonation barriers .

- Stereochemical Complexity : Hydroxylated metabolites require precise synthetic routes (e.g., osmium tetroxide dihydroxylation) to match urinary stereoisomers .

Q & A

Q. What are the key experimental design considerations for assessing the toxicity of 1-Vinyl-1,2,3,4-tetrahydronaphthalene in mammalian models?

To evaluate systemic toxicity, researchers should adopt a tiered approach:

- Exposure routes : Prioritize inhalation and oral routes due to their relevance to environmental and occupational exposure .

- Health outcomes : Monitor hepatic, renal, and respiratory effects, as these are commonly impacted by naphthalene derivatives .

- Species selection : Use rodents (e.g., rats, mice) for preliminary studies, followed by non-human primates for translational validation.

- Dose-response analysis : Include sub-chronic and chronic exposure regimens to identify no-observed-adverse-effect levels (NOAELs).

Methodological Reference: Follow inclusion criteria from toxicological profiles, such as tracking body weight changes, hematological parameters, and histopathological analyses .

Q. How can the thermodynamic properties of this compound be experimentally determined?

Key methodologies include:

- Heat capacity measurement : Use adiabatic calorimetry, as described by Vvedenskii (1957) for tetrahydronaphthalene derivatives .

- Vapor-liquid equilibrium (VLE) studies : Apply Antoine equation parameters to model phase behavior, referencing gas-phase thermodynamic databases .

- Reaction equilibria analysis : Semiempirical methods, such as those by Szekely (1955), can predict enthalpy changes during hydrogenation or dehydrogenation reactions .

Advanced Research Questions

Q. How can contradictions in toxicity data across studies on this compound be resolved?

Address discrepancies through:

- Meta-analysis : Aggregate data from PubMed, TOXCENTER, and NIH RePORTER using Boolean search strings (e.g., combining "toxicokinetics" and "metabolites") to identify confounding variables like species-specific metabolism .

- Dose normalization : Adjust for differences in bioavailability by comparing administered vs. internal doses using pharmacokinetic modeling.

- Mechanistic studies : Use in vitro assays (e.g., CYP450 inhibition assays) to clarify metabolic pathways that may explain interspecies variability .

Q. What advanced synthetic strategies enable selective functionalization of this compound?

- Catalytic vinylation : Optimize palladium-catalyzed cross-coupling reactions with vinyl halides, controlling stereochemistry via ligand design (e.g., bulky phosphines) .

- Radical-mediated pathways : Use AIBN or photoredox catalysts to introduce substituents at the vinyl group while preserving the tetrahydronaphthalene core .

- Computational guidance : Employ density functional theory (DFT) to predict regioselectivity in electrophilic aromatic substitution reactions .

Q. How can computational models predict the environmental persistence of this compound?

- QSAR modeling : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradation rates from existing naphthalene derivative data .

- Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter or aqueous interfaces to estimate adsorption coefficients .

- Tropospheric oxidation : Use Gaussian-based calculations to predict reaction pathways with hydroxyl radicals, referencing analogous studies on methylnaphthalenes .

Methodological Resources

- Toxicological databases : TOXCENTER, TSCATS, and NTP databases provide protocols for hazard identification .

- Thermodynamic data : NIST Chemistry WebBook offers validated gas-phase and condensed-phase properties .

- Synthetic protocols : Peer-reviewed studies on brominated tetrahydronaphthalenes (e.g., 6-Bromo derivatives) inform reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.